N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an acetyl group, two methoxy groups, and a sulfonamide group attached to a benzene ring, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves the Friedel-Crafts acylation reaction. This reaction is performed using carboxylic acid chlorides or anhydrides in the presence of a catalyst like polyphosphoric acid. The process involves the ortho-acylation of N-(3,4-dimethoxyphenyl)propan-2-ylbenzamide with acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones to alcohols or reduce other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition and drug development.
Industry: Utilized in the production of fine chemicals and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl)benzamide
- N-(3,4-dimethoxyphenyl)propan-2-ylbenzamide
Comparison: N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific functional groups and their arrangement on the benzene ringFor instance, the presence of the sulfonamide group can enhance its solubility and interaction with biological targets .
Properties
Molecular Formula |
C17H19NO5S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2-acetyl-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO5S/c1-11-5-7-13(8-6-11)24(20,21)18-15-10-17(23-4)16(22-3)9-14(15)12(2)19/h5-10,18H,1-4H3 |
InChI Key |
QMSAEIAHEXWOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.